4-(2-Bromoethyl)pyridine
Overview
Description
4-(2-Bromoethyl)pyridine is a useful research compound. Its molecular formula is C7H8BrN and its molecular weight is 186.05 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
4-(2-Bromoethyl)pyridine and its derivatives play a significant role in chemical synthesis and possess various chemical properties. For instance, a study by Ahmad et al. (2017) highlights the synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions, showcasing the potential of these compounds in liquid crystal applications and as chiral dopants. The derivatives also exhibited significant biological activities, such as anti-thrombolytic and biofilm inhibition properties (Ahmad et al., 2017).
Lucas et al. (2015) describe the regioselective bromination of thieno[2,3-b]pyridine, highlighting the utility of 4-bromothieno[2,3-b]pyridine as a building block in drug discovery research (Lucas et al., 2015).
Material Science and Nanotechnology
In the field of material science and nanotechnology, Jasmani et al. (2013) demonstrated the preparation of pyridinium-grafted-cellulose nanocrystals using 4-(1-bromoethyl/bromomethyl)benzoic acid and pyridine. This approach offers a simplified method for the cationization of cellulose nanocrystals, enhancing their potential in various applications (Jasmani et al., 2013).
Catalysis and Surface Chemistry
Connell and Dumesic (1987) investigated the acidic properties of silica doped with cations, using pyridine adsorption. Their study provides insights into the generation of Lewis and Brønsted acid sites on silica surfaces, which is crucial for catalysis and surface chemistry applications (Connell & Dumesic, 1987).
Barzetti et al. (1996) used pyridine as a probe molecule for the FTIR analysis of solid acid catalysts. Their research contributes to the understanding of surface acidity in catalysts, which is fundamental in the field of catalysis (Barzetti et al., 1996).
Polymer Science
Sahiner and Yasar (2013) explored the modification of poly(4-vinyl pyridine) particles with various functional groups, including 2-bromo ethanol and 4-bromo butyronitrile. Their work highlights the antimicrobial and environmental applications of these modified particles (Sahiner & Yasar, 2013).
Safety and Hazards
4-(2-Bromoethyl)pyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has the hazard classification Eye Irrit. 2 and the signal word Warning. The hazard statements include H319, and the precautionary statements include P264, P280, P305 + P351 + P338, and P337 + P313 .
Mechanism of Action
Target of Action
It’s known that brominated pyridines are often used as intermediates in the synthesis of various pharmaceuticals and biologically active compounds .
Mode of Action
Brominated pyridines are generally known to participate in nucleophilic substitution reactions . The bromine atom on the ethyl group attached to the pyridine ring can be replaced by a nucleophile, leading to the formation of a new bond .
Biochemical Pathways
Brominated pyridines are often involved in the synthesis of compounds that can interact with various biochemical pathways .
Pharmacokinetics
As a small molecule, it’s likely to be well-absorbed and distributed throughout the body. The metabolism and excretion would depend on the specific biochemical transformations it undergoes in the body .
Result of Action
As a brominated pyridine, it’s likely to be involved in the synthesis of various biologically active compounds .
Action Environment
The action, efficacy, and stability of 4-(2-Bromoethyl)pyridine can be influenced by various environmental factors such as temperature, pH, and the presence of other chemical species .
Properties
IUPAC Name |
4-(2-bromoethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN/c8-4-1-7-2-5-9-6-3-7/h2-3,5-6H,1,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEYPEPZGVKJBFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40590950 | |
Record name | 4-(2-Bromoethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40590950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39232-05-8 | |
Record name | 4-(2-Bromoethyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39232-05-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2-Bromoethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40590950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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